Product packaging for 2-Heptyl-1,2-benzothiazol-3(2H)-one(Cat. No.:CAS No. 141426-20-2)

2-Heptyl-1,2-benzothiazol-3(2H)-one

Cat. No.: B15251221
CAS No.: 141426-20-2
M. Wt: 249.37 g/mol
InChI Key: XWBDZKLLCPVLCM-UHFFFAOYSA-N
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Description

Contextualization of the Benzothiazolone Scaffold in Chemical Research

The benzothiazolone scaffold is a versatile platform in medicinal and materials chemistry. Its derivatives have been investigated for a multitude of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.gov The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) provide opportunities for diverse chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties. Research has demonstrated that substitutions on both the benzene (B151609) and the thiazolone rings can significantly impact the compound's activity.

Significance of N-Alkylated Benzothiazolones in Contemporary Organic Chemistry

The introduction of an alkyl group at the nitrogen atom (N-alkylation) of the benzisothiazolinone core is a key strategy in contemporary organic chemistry to modulate the compound's properties. The length and nature of the N-alkyl chain can influence factors such as lipophilicity, which in turn affects the compound's ability to penetrate cell membranes and interact with biological targets. researchgate.net Studies on various N-alkylated derivatives have shown a correlation between the length of the alkyl chain and antimicrobial efficacy, with an optimal chain length often observed for maximum activity. This highlights the importance of the heptyl group in 2-Heptyl-1,2-benzothiazol-3(2H)-one for its potential biological applications.

General synthetic routes to N-substituted 1,2-benzisothiazolin-3-ones often involve the reaction of the lithium salt of 1,2-benzisothiazolin-3-one with an appropriate alkylating agent, such as an alkyl halide. This method allows for the preparation of a variety of N-alkylated derivatives with good selectivity.

Overview of Research Trajectories for this compound and Related Analogues

Research on this compound and its analogues has primarily focused on their potential as antimicrobial and antifungal agents. The exploration of a library of N-alkylated 1,2-benzisothiazol-3(2H)-one derivatives has been a common approach to establish structure-activity relationships (SAR). These studies aim to understand how variations in the N-alkyl substituent affect the biological activity against different microorganisms.

While specific data for the heptyl derivative is not always explicitly detailed in the main body of every study, the investigation of series of N-alkylated compounds from shorter to longer chains often includes the heptyl analogue. The general trend observed in some studies is that increasing the alkyl chain length up to a certain point enhances the antimicrobial activity, after which a further increase may lead to a decrease in potency. This suggests that the seven-carbon chain of this compound could be in a range that confers significant biological activity.

Future research is likely to continue exploring the synthesis of novel analogues with modified alkyl chains or additional functional groups on the benzothiazolone ring to further optimize their biological profiles for various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NOS B15251221 2-Heptyl-1,2-benzothiazol-3(2H)-one CAS No. 141426-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141426-20-2

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

IUPAC Name

2-heptyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H19NOS/c1-2-3-4-5-8-11-15-14(16)12-9-6-7-10-13(12)17-15/h6-7,9-10H,2-5,8,11H2,1H3

InChI Key

XWBDZKLLCPVLCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Computational and Theoretical Investigations on 2 Heptyl 1,2 Benzothiazol 3 2h One

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-Heptyl-1,2-benzothiazol-3(2H)-one. Methods like the B3LYP functional are commonly used to analyze the electronic structure and molecular orbitals of benzothiazole (B30560) derivatives. scirp.orgscirp.org

The electronic properties are largely dictated by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. scirp.org A smaller gap suggests higher reactivity. scirp.org

Global reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and softness (s), can quantify the molecule's reactive tendencies. scirp.orgscirp.org Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. scirp.org These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about where the molecule is most likely to engage in electrostatic interactions. scirp.orgscirp.org

Table 1: Calculated Electronic Properties for Benzothiazole Derivatives This table illustrates typical electronic properties calculated for related benzothiazole structures using DFT methods. The values for this compound would be determined through similar computational approaches.

ParameterSymbolSignificanceTypical Calculated Value (eV) for Benzothiazole Derivatives
Highest Occupied Molecular Orbital EnergyEHOMOElectron-donating ability~ -6.5 to -7.0
Lowest Unoccupied Molecular Orbital EnergyELUMOElectron-accepting ability~ -1.5 to -2.0
HOMO-LUMO Energy GapΔEReactivity and stability~ 4.5 to 5.0
Chemical HardnessηResistance to charge transfer~ 2.25 to 2.5
ElectronegativityχElectron-attracting power~ 4.0 to 4.5

Conformational Analysis and Energy Minimization Studies

The presence of a flexible seven-carbon alkyl (heptyl) chain attached to the nitrogen atom means that this compound can exist in multiple three-dimensional shapes, or conformations. Conformational analysis is a computational method used to identify the most stable forms of the molecule.

This process involves systematically rotating the single bonds of the heptyl group to map the molecule's potential energy surface. core.ac.uk Quantum chemical calculations are performed at each step to determine the energy. The points on this surface that correspond to energy minima are stable conformers. core.ac.uk For a related compound, 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, computational studies successfully identified three distinct stable conformers, calculating their relative energies and the energy barriers required for conversion from one conformer to another. core.ac.uk A similar approach for the 2-heptyl derivative would predict the most likely shapes the molecule adopts in the gas phase. These studies confirm that the identified structures are true energy minima by calculating vibrational frequencies. core.ac.uk

Table 2: Hypothetical Conformational Analysis Results for this compound Based on principles from conformational studies of similar N-alkyl benzisothiazolones, this table shows how results would be presented.

ConformerDescription of Heptyl Chain OrientationRelative Energy (kJ/mol)Population at 298.15 K (%)
AExtended, anti-periplanar0.00 (Most Stable)65%
BGauche at C2-C3 bond+2.525%
CFolded back towards the ring+5.010%

Reaction Pathway Analysis and Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, such as the N-alkylation of the parent 1,2-benzisothiazol-3(2H)-one.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts how a small molecule (a ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. This method is crucial in drug discovery. Derivatives of the core 1,2-benzisothiazol-3-one structure have been investigated as inhibitors for various protein targets, including caspase-3, an enzyme involved in apoptosis. nih.gov

The docking process involves placing the ligand in multiple orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. The results predict the most stable binding mode and identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net To further validate the stability of these predicted interactions, molecular dynamics (MD) simulations can be performed, which simulate the movement of the atoms in the complex over time. researchgate.net

Table 3: Representative Molecular Docking Data for Benzisothiazolone Derivatives with Protein Targets This table summarizes typical findings from docking studies on related compounds, illustrating the type of data generated.

Compound ClassProtein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1,2-benzisothiazol-3-one derivativesCaspase-3-8.0 to -10.0Arg, Gln, SerHydrogen Bonding, Pi-sulfur
Benzothiazole-Thiazole Hybridsp56lck Kinase-9.5 to -11.0Met, Leu, ValHydrophobic, Hydrogen Bonding
Benzimidazole–Thiadiazole HybridsCYP51 (14-α demethylase)-10.9Met508Hydrogen Bonding, Heme interaction

Predictive Modeling of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming chemical structures.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts for ¹H and ¹³C nuclei are often compared with experimental spectra to aid in the structural elucidation of newly synthesized compounds like 1,2-benzisothiazol-3-ones. google.com

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. nbu.edu.sa Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C=O bond or the bending of a C-H bond, allowing for a complete assignment of the experimental IR spectrum. nbu.edu.sa

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. nbu.edu.sa These calculations predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which correspond to electrons being promoted from lower to higher energy orbitals. Studies on substituted benzothiazoles have shown that the absorption wavelengths are influenced by the electronic characteristics of the substituent groups. nbu.edu.sa

Table 4: Example of Predicted vs. Experimental Spectroscopic Data for a Benzisothiazolone Derivative This table illustrates the typical correlation between computationally predicted and experimentally measured spectroscopic data.

Spectroscopic TechniqueFeaturePredicted ValueExperimental Value
IR SpectroscopyC=O Stretch1685 cm⁻¹1690 cm⁻¹
¹³C NMR SpectroscopyCarbonyl Carbon (C=O)165 ppm164 ppm
UV-Vis Spectroscopyπ → π* Transition (λmax)295 nm300 nm

Advanced Analytical Methodologies for Research on 2 Heptyl 1,2 Benzothiazol 3 2h One and Its Analogues

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (in in vitro studies)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 2-Heptyl-1,2-benzothiazol-3(2H)-one and its analogues. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Ion Cyclotron Resonance (ICR) mass spectrometers, provide extremely accurate mass measurements, typically with a mass deviation of less than 5 ppm. nih.gov This high accuracy allows for the determination of a molecule's elemental composition from its precise molecular mass, which is a critical first step in structural confirmation. nih.gov

For instance, techniques like Liquid Chromatography coupled to Orbitrap-HRMS (LC-Orbitrap-HRMS) have been effectively used to determine benzothiazole (B30560) derivatives in complex samples. nih.gov In in vitro metabolite identification studies, HRMS is used to detect and identify metabolic products. The high resolution enables the differentiation of metabolites from endogenous matrix components. By comparing the HRMS data of control samples with samples incubated with the parent compound, researchers can pinpoint new metabolites. The accurate mass measurement of these metabolites allows for the prediction of their elemental formulas.

Furthermore, tandem mass spectrometry (MS/MS) capabilities, often integrated with HRMS, provide structural information through fragmentation analysis. The parent ion of the suspected metabolite is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern of a metabolite is often related to the parent compound, showing characteristic neutral losses or the retention of specific structural motifs. For example, the product ion mass spectrum of the parent compound 1,2-benzisothiazolinone (BIT) shows a precursor ion [M+H]⁺ at m/z 152.2 and a major product ion at m/z 134.1. nih.gov This fragmentation data serves as a reference for identifying metabolites that retain the core benzisothiazole structure. A common metabolic transformation, such as hydroxylation, would result in a precursor ion with a mass increase of approximately 16 Da (for oxygen) compared to the parent drug, while potentially sharing common fragment ions.

Table 1: Comparison of High-Resolution Mass Spectrometry Instruments

Instrument Type Typical Mass Accuracy (ppm) Principle
Time-of-Flight (TOF) 1-5 ppm Ions are accelerated by an electric field of known strength. The time it takes for the ion to reach a detector at a known distance is measured. This time depends on the mass-to-charge ratio of the ion. nih.gov
Orbitrap < 1-2 ppm Ions are trapped in an orbital motion around a central, spindle-shaped electrode. The frequency of the ion's axial oscillation along the electrode is measured and is inversely proportional to the square root of its mass-to-charge ratio. nih.gov

| Ion Cyclotron Resonance (ICR) | < 0.1 ppm | Ions are trapped in a magnetic field, where they move in a circular path (cyclotron motion). The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio and can be measured with very high accuracy. nih.gov |

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatography is fundamental to the analysis of this compound, enabling its separation from impurities, degradation products, and other components in complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purity assessment of this compound and related isothiazolinones. The method's versatility allows for the separation of these compounds based on their polarity. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is typically employed. sielc.comresearchgate.net

For purity assessment, an HPLC method is developed to separate the main compound peak from any potential impurities, such as starting materials, byproducts, or degradation products. The area of the impurity peaks relative to the main peak, as measured by a detector (commonly a UV detector), is used to quantify the purity level. Methods have been developed for the simultaneous determination of multiple isothiazolinones in various products, demonstrating excellent linearity and low limits of detection (LOD). researchgate.netnih.gov For example, a validated HPLC method for isothiazolinones in liquid detergents showed correlation coefficients (R²) between 0.9992 and 1.0, with LODs ranging from 0.06 to 0.19 µg/g. researchgate.net

When analyzing complex mixtures, such as environmental samples or commercial formulations, HPLC provides the necessary separation power. Coupling HPLC with mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for reliable quantification in challenging matrices like wastewater or biological fluids. nih.govresearchgate.net

Table 2: Examples of HPLC Methods for Benzisothiazolinone (BIT) Analysis

Column Mobile Phase Detector Application Reference
Newcrom R1 (3.2x50 mm) Water/Acetonitrile gradient UV (275 nm) General Analysis sielc.com
Agilent ZORBAX SB-C18 (4.6x250 mm, 5 µm) Acetonitrile/Water gradient Diode Array Detector (DAD) Liquid Detergents researchgate.net
Kinetex phenyl-hexyl (100x2.1 mm, 2.6 µm) 0.1% Formic Acid in Methanol/Water (isocratic) MS/MS Rat Plasma/Urine nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of this compound and its analogues, particularly in environmental monitoring. labcompare.com The technique separates compounds based on their volatility and boiling point in a gaseous mobile phase. labcompare.com The separated components then enter a mass spectrometer, which provides mass information for identification and quantification.

The applicability of GC-MS to benzisothiazolinones can be limited by their thermal stability and volatility. For some compounds in this class, such as 1,2-benzisothiazolinone (BIT), derivatization is required to improve their chromatographic performance and prevent thermal degradation in the GC inlet. nih.gov A common approach is methylation with a reagent like diazomethane. nih.gov

GC-MS is highly effective for analyzing complex environmental samples due to the high resolving power of capillary GC columns and the specificity of the mass spectrometer detector. nih.govnih.gov It can detect and quantify trace levels of contaminants in water, soil, and air. labcompare.com For instance, a GC-MS method for isothiazolinones in environmental waters achieved limits of detection between 0.01 and 0.1 µg/L after a solid-phase extraction pre-concentration step. nih.gov The NIST mass spectral library is a powerful resource often used in conjunction with GC-MS to tentatively identify unknown compounds based on their fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of this compound and its analogues. omicsonline.org It provides detailed information about the atomic connectivity and the 3D structure of molecules in solution.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are the starting point for structural analysis. omicsonline.org

¹H NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms. The chemical shift (δ) of a proton indicates its electronic environment, and spin-spin coupling constants (J) reveal information about adjacent protons.

¹³C NMR provides information about the carbon framework of the molecule.

For complex structures or to unambiguously assign all signals, two-dimensional (2D) NMR experiments are essential. nih.govipb.pt These experiments correlate different nuclei through their chemical bonds or through space.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish proton-proton spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (¹J-coupling). nih.gov

By combining the information from these 1D and 2D NMR experiments, chemists can assemble the complete and unambiguous structure of a novel this compound analogue.

Table 3: Reported ¹H and ¹³C NMR Chemical Shifts for the Parent 1,2-Benzisothiazol-3(2H)-one Nucleus

Atom Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
C3 (C=O) 164.2 -
C3a 124.4 -
C4 127.2 8.08
C5 125.1 7.43
C6 127.9 7.64
C7 121.2 7.89
C7a 140.2 -
NH - 9.64

Note: Data is compiled from various sources and may vary depending on the solvent and instrument frequency. The provided data is for the unsubstituted parent compound, 1,2-benzisothiazol-3(2H)-one. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography provides the most definitive evidence of a molecule's structure by determining the precise arrangement of atoms in a single crystal. This technique is used to obtain an unambiguous three-dimensional model of a compound in the solid state, yielding precise bond lengths, bond angles, and torsional angles.

While obtaining a suitable single crystal of this compound itself might be challenging, the method is frequently applied to its crystalline derivatives. For example, the crystal structure of 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been determined. researchgate.net The analysis revealed that the benzisothiazole moiety is planar and provided detailed information about intermolecular interactions, such as C-H···O hydrogen bonds, which stabilize the crystal packing. researchgate.net

The structural data from X-ray crystallography is considered the "gold standard" for structural proof. It can confirm the connectivity established by NMR and MS, and it provides unique insights into the molecule's conformation and stereochemistry in the solid state. Studies on other benzothiazole derivatives have shown how molecules pack in the crystal lattice, often forming layered structures or ribbons through hydrogen bonding. nih.govresearchgate.net This information is invaluable for understanding the physical properties of the material and its intermolecular interactions.

Table 4: List of Chemical Compounds

Compound Name
This compound
1,2-benzisothiazol-3(2H)-one (BIT)
2-hydroxybenzothiazole
Acetonitrile
Methanol
diazomethane
2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
2-methyl-1,2-benzoisothiazolin-3-one (MeBIT)
2-butyl-1,2-benzoisothiazolin-3-one (BuBIT)
2-Methylisothiazol-3(2H)-one (MI)
5-Chloro-2-methyl-4-isothiazolin-3-one (CMI)
2-Octyl-3(2H)-isothiazolinone (OIT)
4,5-dichloro-2-octyl-3-isothiazolinone (DCOI)

Non Clinical Applications and Future Research Directions of 2 Heptyl 1,2 Benzothiazol 3 2h One

Applications in Material Science and Polymer Chemistry

Studies on other N-substituted BIT derivatives have explored their potential for creating functionalized biopolymers. For instance, a library of BIT derivatives has been synthesized with the aim of cross-linking them to plant polysaccharides like galactomannans to enhance their "biostability". researchgate.net However, research explicitly detailing the use of 2-Heptyl-1,2-benzothiazol-3(2H)-one for developing functionalized biopolymers or as a specialized additive in polymer chemistry has not been identified in the reviewed literature.

Role in Catalysis and Chemical Process Enhancement

The synthesis of the 1,2-benzisothiazol-3(2H)-one core often involves various chemical processes, including cyclization reactions. researchgate.netgoogle.com For example, methods involving the reaction of 2-(alkylthio)benzonitriles with halogenating agents have been developed. chemicalbook.com While these processes are designed to produce benzisothiazolones, the available literature does not describe this compound as a catalyst itself or as an agent for enhancing other chemical processes. Further research is required to determine if this specific derivative possesses any catalytic properties or can be used to improve the efficiency of other chemical reactions.

Development as Advanced Chemical Probes and Biosensing Agents

Derivatives of 1,2-benzisothiazol-3(2H)-one have shown significant potential as chemical probes for biological research. Notably, a series of these derivatives have been synthesized and identified as potent inhibitors of caspase-3, an enzyme crucial to apoptosis (programmed cell death). nih.gov This suggests a role for such compounds in studying cellular processes.

However, there is no specific information in the reviewed scientific literature on the development or use of this compound as a chemical probe or in the development of biosensing agents. The potential for this specific molecule to be used in such applications remains an open area for investigation.

Environmental Fate and Degradation Pathways

The environmental fate of 1,2-benzisothiazol-3(2H)-one (BIT) has been the subject of several studies. Research indicates that BIT can be degraded through both microbial and photolytic pathways. d-nb.inforesearchgate.net Aerobic mixed cultures have been shown to be capable of degrading benzothiazoles. d-nb.info The photodegradation of BIT in water under UV-Vis irradiation has been studied, leading to the identification of several photoproducts through processes like isomerization, oxidation, and hydrolysis. researchgate.net

Studies on freshwater microalgae have demonstrated that they can be effective in the biodegradation of BIT, with the primary removal mechanism being microalgal biodegradation rather than hydrolytic or photolytic degradation. nih.gov The lethal effect of BIT on some microalgae has been observed to be light-dependent, with damage to the photosynthetic system being a key mechanism. nih.govnih.gov

Despite this available data for the parent compound, specific studies on the environmental fate, photolysis, and biodegradation pathways of this compound are not present in the currently available literature. The influence of the heptyl group on its environmental persistence and degradation mechanisms is an area that warrants future research.

Rational Design and Synthesis of Advanced Analogues for Specific Research Objectives

The rational design and synthesis of 1,2-benzisothiazol-3(2H)-one analogues have been pursued to achieve specific biological activities. For instance, new N-substituted derivatives have been synthesized to act as anti-dengue protease inhibitors. nih.gov The synthesis of various analogues with different substituents on the benzisothiazole core allows for the tuning of their properties for specific research targets. chemicalbook.comnih.gov The concept of rational design has also been applied to the broader class of benzothiadiazole derivatives to create multifunctional compounds for applications in organic photonics and electronics. nih.gov

However, the scientific literature lacks specific examples of the rational design and synthesis of advanced analogues of this compound for particular research objectives. This indicates a potential area for future exploration in medicinal and materials chemistry.

Emerging Research Frontiers for this compound Derivatives

Emerging research on 1,2-benzisothiazol-3(2H)-one derivatives points towards their potential in developing novel therapeutic agents, such as enzyme inhibitors for diseases involving apoptosis or viral replication. nih.govnih.gov The exploration of related heterocyclic structures in fields like organic electronics also suggests new frontiers. nih.gov

Given the lack of specific research on this compound, its emerging research frontiers are yet to be defined. Future studies could focus on exploring the impact of the heptyl chain on the biological activity and material properties of the benzisothiazolone core, potentially opening up new avenues of research and application for this specific compound.

Q & A

Q. What advanced analytical methods resolve trace impurities in synthesized batches?

  • LC-QTOF-MS detects impurities at ppm levels, while 2D-NMR (e.g., HSQC, HMBC) elucidates structural anomalies. Compare with reference spectra from high-purity standards (≥98%) synthesized via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How do environmental factors affect the compound’s ecotoxicological profile?

  • Assess biodegradability via OECD 301F tests and photolysis rates under UV/visible light. The heptyl chain may increase bioaccumulation potential, requiring algae (Raphidocelis subcapitata) and daphnia toxicity assays to model aquatic impacts .

Methodological Notes

  • Synthesis Optimization : Use DoE (Design of Experiments) to screen variables (temperature, solvent, catalyst) for scalable production .
  • Toxicity Mitigation : Implement QSAR models to predict and redesign less toxic derivatives .
  • Data Reproducibility : Archive raw spectral data and crystallographic CIF files in public repositories (e.g., Cambridge Structural Database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.